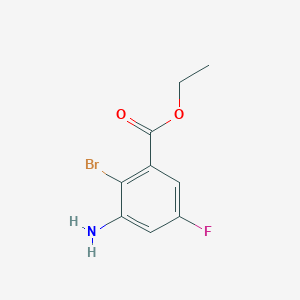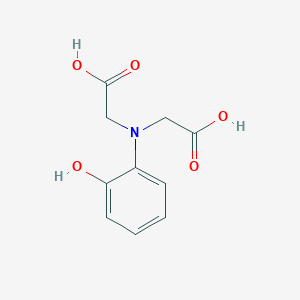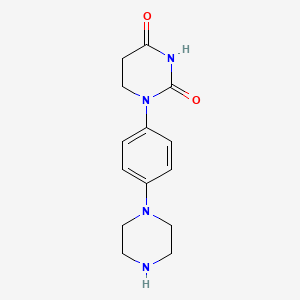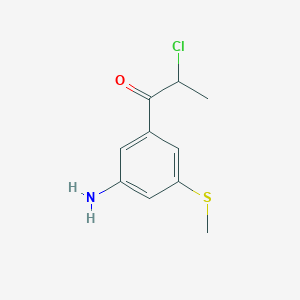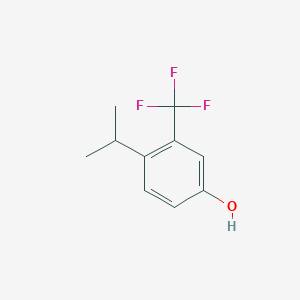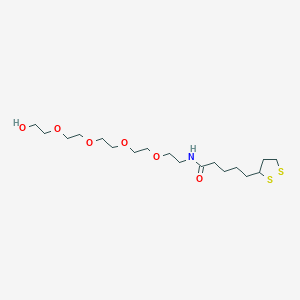
Lipoamido-PEG4-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipoamido-PEG4-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a lipoamide functional group attached to a PEG chain with a reactive alcohol group. The presence of the lipoamide group provides unique properties, making it a versatile tool for various applications, particularly in drug delivery and surface modification.
准备方法
Synthetic Routes and Reaction Conditions
Lipoamido-PEG4-alcohol is synthesized through a series of chemical reactions involving the attachment of a lipoamide group to a PEG chain. The synthetic route typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG chain undergoes nucleophilic substitution with a lipoamide derivative, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is produced under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency.
化学反应分析
Types of Reactions
Lipoamido-PEG4-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The lipoamide group can be reduced to form a dihydrolipoamide derivative.
Substitution: The alcohol group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrolipoamide derivatives.
Substitution: Esters or ethers.
科学研究应用
Lipoamido-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their pharmacokinetic properties.
Medicine: Utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles, for controlled drug release.
Industry: Applied in the surface modification of materials to enhance their biocompatibility and reduce non-specific binding
作用机制
Lipoamido-PEG4-alcohol exerts its effects through the following mechanisms:
Molecular Targets: The lipoamide group can form disulfide bonds with thiol-containing molecules, allowing for covalent attachment to other molecules.
Pathways Involved: The PEG chain increases the solubility and stability of the compound in aqueous environments, facilitating its use in various applications. .
相似化合物的比较
Similar Compounds
Lipoamido-PEG3-alcohol: Contains a shorter PEG chain compared to Lipoamido-PEG4-alcohol.
Lipoamido-PEG4-acid: Contains a terminal carboxylic acid group instead of an alcohol group.
Lipoamido-PEG4-azide: Contains an azide group instead of an alcohol group .
Uniqueness
This compound is unique due to its specific combination of a lipoamide group and a PEG chain with a reactive alcohol group. This combination provides enhanced solubility, stability, and versatility in various applications, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C18H35NO6S2 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H35NO6S2/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)4-2-1-3-17-5-16-26-27-17/h17,20H,1-16H2,(H,19,21) |
InChI 键 |
SBWLDAYVUHENHK-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


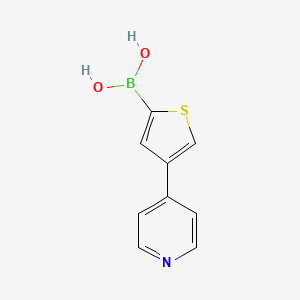
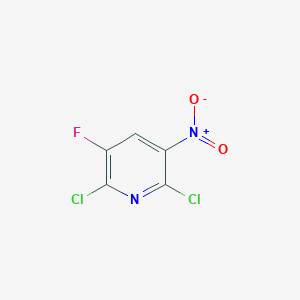
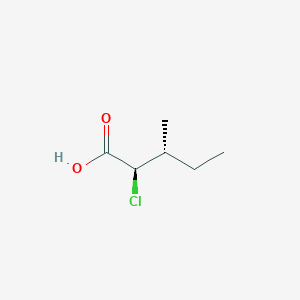
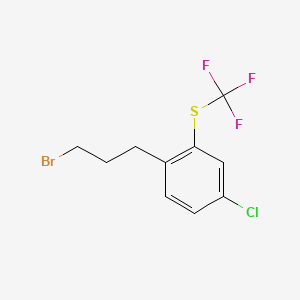

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
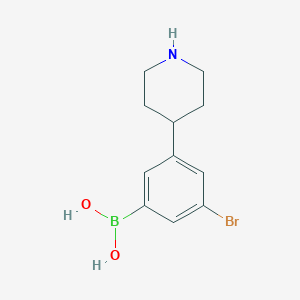
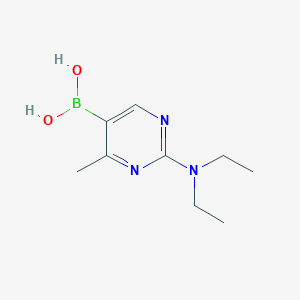
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)
